REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=[CH:7][C:8]=1[F:9])=[CH2:2]>C(O)C.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=[CH:7][C:8]=1[F:9])[CH3:2]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=C(C=CC1F)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under hydrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=CC1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |